molecular formula C16H20N2O2 B11592829 N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide

N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide

Cat. No.: B11592829
M. Wt: 272.34 g/mol
InChI Key: RAMAIQJJMBWDKE-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide typically involves the reaction of 4-(diethylamino)aniline with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide is unique due to the presence of both a furan ring and a diethylamino phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-4-18(5-2)14-8-6-13(7-9-14)17-16(19)15-10-11-20-12(15)3/h6-11H,4-5H2,1-3H3,(H,17,19)

InChI Key

RAMAIQJJMBWDKE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C

Origin of Product

United States

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